DL-SERINE (3-13C)
Description
Structural Definition and Stereochemical Properties
DL-Serine (3-¹³C) is a stable isotope-labeled form of the amino acid serine, characterized by the incorporation of a carbon-13 isotope at the third carbon position of its molecular structure. Its chemical formula is C₃H₇NO₃ , with a molecular weight of 106.09 g/mol . The compound exists as a racemic mixture of D- and L-serine enantiomers, distinguished by their stereochemistry at the α-carbon (C₂), which bears the amino group and hydroxymethyl group.
Key structural features include:
- α-amino group (-NH₂) at C₂
- Hydroxymethyl group (-CH₂OH) at C₃
- Carboxyl group (-COOH) at C₁
- 13C label at C₃, enabling isotopic tracking in metabolic studies.
The stereochemical configuration of DL-Serine (3-¹³C) contrasts with L-Serine (3-¹³C), which is a single enantiomer with the L-configuration. This distinction influences physical properties such as solubility, melting points, and biochemical interactions.
Table 1: Structural Comparison of Serine Isotopologues
| Property | DL-Serine (3-¹³C) | L-Serine (3-¹³C) | Natural Serine |
|---|---|---|---|
| Enantiomers | D- and L-mixtures | Single L-enantiomer | D- and L-mixtures |
| 13C Label Position | C₃ | C₃ | None |
| Molecular Weight | 106.09 g/mol | 106.09 g/mol | 105.09 g/mol |
| Melting Point | 240°C (decomposition) | 222°C (decomposition) | 246°C (decomposition) |
Isotopic Purity Specifications and Mass Shift Analysis
DL-Serine (3-¹³C) is synthesized with ≥99% isotopic purity at the C₃ position, achieved through controlled chemical processes such as methyl transfer reactions or enzymatic labeling. This high purity is critical for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where precise isotopic labeling enables accurate detection of metabolic fluxes.
Mass spectrometric analysis reveals:
Comparative Analysis with L-Serine Isotopologues
DL-Serine (3-¹³C) and L-Serine (3-¹³C) share identical isotopic labeling but differ fundamentally in stereochemical composition, impacting their biochemical behavior and research applications.
Stereochemical and Physical Property Differences
| Property | DL-Serine (3-¹³C) | L-Serine (3-¹³C) |
|---|---|---|
| Solubility | Highly soluble in water | Highly soluble in water |
| Optical Activity | Racemic (no activity) | [α]²⁵/D +14.6°, c=2% in 1M HCl |
| Crystallization | Forms racemic crystals | Forms chiral crystals |
Applications in Biomedical Research
DL-Serine (3-¹³C) is extensively used in metabolic tracing to study serine’s role in:
- Glycine synthesis via serine hydroxymethyltransferase.
- Neurotransmitter regulation , particularly D-serine’s interaction with NMDA receptors.
In contrast, L-Serine (3-¹³C) enables enantiomer-specific studies , such as:
Stereochemical Effects on Monolayer Packing
Research on N-alkanoyl-substituted serine derivatives demonstrates that stereochemistry directly influences molecular packing. Racemic mixtures (e.g., DL-Serine (3-¹³C)) form orthorhombic lattices , while enantiopure L-Serine (3-¹³C) adopts oblique structures due to homochiral interactions. This phenomenon impacts surface tension and phase transition pressures in lipid monolayers.
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotopic Variants of Serine
DL-Serine (3-¹³C) is one of several isotopically labeled serine derivatives used in research. A comparison of key variants is provided below:
Key Insights :
- Positional Specificity : The 3-¹³C label in serine is critical for tracing carbon flow into the TCA cycle via pyruvate dehydrogenase (PDH) and carboxylase (PC) pathways, yielding labeled glutamate, glutamine, and aspartate . In contrast, 2-¹³C serine primarily contributes to glycine pools .
- Enantiomeric Differences : DL-Serine (3-¹³C) contains both D- and L-forms, but only the L-form is metabolically relevant in humans. The D-isomer is linked to renal toxicity in animal models .
Comparison with Other ¹³C-Labeled Metabolites
DL-Serine (3-¹³C) shares applications with other ¹³C-labeled compounds in metabolic studies but differs in pathways and end-products:
Key Insights :
- Isotopic Dilution : Unlike [1-¹³C]glucose, which undergoes 50% dilution during glycolysis, DL-Serine (3-¹³C) avoids isotopic dilution when metabolized via serine dehydratase .
- Neuroenergetics : Both [3-¹³C]lactate and DL-Serine (3-¹³C) label glutamate/glutamine pools, but serine uniquely contributes to glycine synthesis, a co-agonist of NMDA receptors .
Research Findings and Controversies
- Metabolic Pathways : DL-Serine (3-¹³C) labels astrocyte-specific TCA cycle activity, but its D-isomer lacks biological utility and is toxic .
- Analytical Challenges: Co-elution with unlabeled serine in HPLC requires precise fraction collection, as noted in dabsyl chloride-based protocols .
- Commercial Viability: Market reports highlight growing demand for ¹³C-labeled amino acids in metabolic research, with DL-Serine (3-¹³C) priced competitively in North America and Europe .
Preparation Methods
Strecker Synthesis Using Glycol Aldehyde Derived from Ethylene Glycol
One of the industrially relevant and well-documented methods for preparing DL-serine, which can be adapted for isotopically labeled variants such as DL-Serine (3-13C), is the Strecker reaction using glycol aldehyde as a key substrate. This method is particularly notable for its economic viability and scalability.
- Starting Materials : The process uses glycol aldehyde, cyanide compounds, ammonium chloride, and ammonia.
- Source of Glycol Aldehyde : Glycol aldehyde can be generated continuously by dehydrogenation or oxidative dehydrogenation of ethylene glycol using metal oxide catalysts such as copper chromite at temperatures ranging from 200°C to 500°C.
- Reaction Conditions :
- Glycol aldehyde to cyanide compound ratio: 1.0 to 1.5
- Ammonium chloride to glycol aldehyde: 1.0 to 2.0
- Ammonia to cyanide compound: 1.0 to 7.0
- Temperature: 20°C to 80°C
- Reaction time: 15 to 120 minutes
- Hydrolysis : The Strecker reaction product is hydrolyzed with an excess of a strong base (alkali) at 60°C to 100°C for 3 to 5 hours to yield DL-serine.
- Purification : Ion exclusion chromatography using strongly acidic cation exchange resins separates DL-serine alkali salts from ethylene glycol and inorganic salts. Neutralization near the isoelectric point followed by a second ion exclusion chromatography step further purifies the DL-serine.
- Yield and Purity : The process achieves high purity (~97.8%) and good yield, with minor impurities such as glycine and residual ethylene glycol.
This method is adaptable for incorporation of 13C at the third carbon by using 13C-labeled glycol aldehyde or ethylene glycol as the starting material, ensuring the isotopic label is retained in the final DL-serine product.
Reduction of Ethyl Acetamidocyanoacetate or Ethyl Acetamidomalonate
Another classical chemical synthesis route involves the selective reduction of ethyl acetamidocyanoacetate or ethyl acetamidomalonate esters:
- Procedure :
- Sodium borohydride (NaBH4) is used to reduce ethyl acetamidocyanoacetate or ethyl acetamidomalonate in ethanol at room temperature.
- After reduction, the mixture is hydrolyzed with concentrated hydrochloric acid for several hours (e.g., six to eight hours).
- Isolation : The amino acid hydrochloride formed is purified by treatment with silver carbonate and crystallization techniques.
- Yields : Approximately 58% to 70% yields of DL-serine are reported.
- Advantages : This method avoids the formation of unwanted side products like propanediol and provides a relatively straightforward synthetic route.
- Isotopic Labeling : By using 13C-labeled precursors (e.g., 13C-labeled ethyl acetamidocyanoacetate), the 13C isotope can be incorporated specifically at the desired carbon position in DL-serine.
Chemical Synthesis with Controlled Reaction Conditions for Isotopic Integrity
For the synthesis of DL-Serine (3-13C), maintaining isotopic integrity and chiral purity is crucial:
- Reaction Control : Precise control of temperature, pH, and reaction time is essential to prevent racemization and side reactions.
- Use of Non-nucleophilic Bases : During methylation or other functional group transformations, non-nucleophilic bases help maintain the chiral purity of the product.
- Enzymatic Assistance : Enzymes like serine racemase may be employed in some synthetic pathways to convert between D- and L-serine forms while preserving the 13C label.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Strecker Reaction with Glycol Aldehyde | Glycol aldehyde (from ethylene glycol), cyanide, NH4Cl, NH3; 20-80°C, 15-120 min; hydrolysis with strong base | ~60-80 | ~97.8 | Economical, scalable, adaptable for 13C labeling |
| Reduction of Ethyl Acetamidocyanoacetate | NaBH4 in ethanol, HCl hydrolysis, silver carbonate purification | ~58-70 | High | Classical method, avoids propanediol formation |
| Controlled Chemical Synthesis | Careful pH, temperature control, non-nucleophilic bases | Variable | High | Maintains chiral and isotopic purity |
Q & A
Q. What computational methods support the interpretation of DL-SERINE (3-13C)’s vibrational spectra in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
